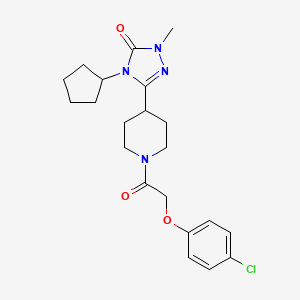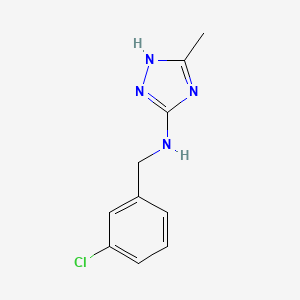
5-(Benzenesulfonyl)-9-(4-cyclohexylpiperazine-1-carbonyl)-1,5-diazacycloundecan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Benzenesulfonyl)-9-(4-cyclohexylpiperazine-1-carbonyl)-1,5-diazacycloundecan-2-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzenesulfonyl group, a cyclohexylpiperazine moiety, and a diazacycloundecanone core, making it a versatile molecule for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzenesulfonyl)-9-(4-cyclohexylpiperazine-1-carbonyl)-1,5-diazacycloundecan-2-one typically involves multiple steps, including the formation of the diazacycloundecanone core, the introduction of the benzenesulfonyl group, and the attachment of the cyclohexylpiperazine moiety. Common reagents used in these reactions include sulfonyl chlorides, piperazine derivatives, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Benzenesulfonyl)-9-(4-cyclohexylpiperazine-1-carbonyl)-1,5-diazacycloundecan-2-one can undergo various chemical reactions, including:
Oxidation: The benzenesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The carbonyl group in the diazacycloundecanone core can be reduced to form alcohol derivatives.
Substitution: The piperazine moiety can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzenesulfonyl group can yield sulfone derivatives, while reduction of the carbonyl group can produce alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
5-(Benzenesulfonyl)-9-(4-cyclohexylpiperazine-1-carbonyl)-1,5-diazacycloundecan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts for various industrial processes.
Wirkmechanismus
The mechanism of action of 5-(Benzenesulfonyl)-9-(4-cyclohexylpiperazine-1-carbonyl)-1,5-diazacycloundecan-2-one involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group can interact with enzymes and receptors, modulating their activity. The cyclohexylpiperazine moiety can enhance the compound’s binding affinity and selectivity for certain targets, while the diazacycloundecanone core provides structural stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(4-Cyclohexylpiperazine-1-carbonyl)piperidin-1-yl]-2: Shares the cyclohexylpiperazine moiety but differs in the core structure.
13-(4-Cyclohexylpiperazine-1-carbonyl)-2,3-dimethoxy-5,6,13,13a-tetrahydro-8H-isoquinolino[3,2-a]isoquinolin-8-one: Contains a similar cyclohexylpiperazine group but has a different overall structure.
N-{4-[4-(4-Cyclohexylpiperazine-1-carbonyl)quinolin-2-yl]phenyl}propanamide: Features the cyclohexylpiperazine moiety but with a different core and functional groups.
Uniqueness
5-(Benzenesulfonyl)-9-(4-cyclohexylpiperazine-1-carbonyl)-1,5-diazacycloundecan-2-one is unique due to its combination of a benzenesulfonyl group, a cyclohexylpiperazine moiety, and a diazacycloundecanone core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C26H40N4O4S |
|---|---|
Molekulargewicht |
504.7 g/mol |
IUPAC-Name |
5-(benzenesulfonyl)-9-(4-cyclohexylpiperazine-1-carbonyl)-1,5-diazacycloundecan-2-one |
InChI |
InChI=1S/C26H40N4O4S/c31-25-14-17-30(35(33,34)24-11-5-2-6-12-24)16-7-8-22(13-15-27-25)26(32)29-20-18-28(19-21-29)23-9-3-1-4-10-23/h2,5-6,11-12,22-23H,1,3-4,7-10,13-21H2,(H,27,31) |
InChI-Schlüssel |
GYAIMQBQBOYSDE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)N2CCN(CC2)C(=O)C3CCCN(CCC(=O)NCC3)S(=O)(=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


methanone](/img/structure/B14962630.png)
![N-(2-chlorophenyl)-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14962641.png)
![2-(2-Fluorophenyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]quinazoline](/img/structure/B14962644.png)
![Ethyl 3-[1-(4-bromobenzyl)-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl]propanoate](/img/structure/B14962647.png)
![N-(2-methyl-5-nitrophenyl)-2-[2-(4-methylphenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]acetamide](/img/structure/B14962661.png)
![7-(2-methoxyethyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B14962666.png)
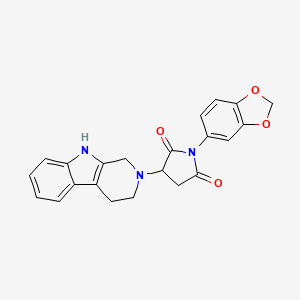
![8'-Chloro-1,5-diphenyl-2',3',3'A,5'-tetrahydro-1'H-spiro[1,5-diazinane-3,4'-pyrrolo[1,2-A]quinoline]-2,4,6-trione](/img/structure/B14962674.png)
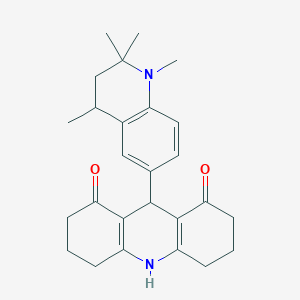
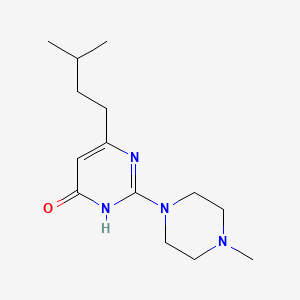
![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B14962706.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{2-[(3,5-dimethylphenyl)amino]-4-methyl-6-oxopyrimidin-1(6H)-yl}acetamide](/img/structure/B14962710.png)
